![molecular formula C23H25N3O B4668504 N-cycloheptyl-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4668504.png)
N-cycloheptyl-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Overview
Description
N-cycloheptyl-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as CHM-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. CHM-1 has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N-cycloheptyl-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it has been shown to inhibit the activity of several key proteins involved in cancer cell growth and survival, including Akt, mTOR, and ERK. N-cycloheptyl-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-cycloheptyl-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have other biochemical and physiological effects. Studies have shown that N-cycloheptyl-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide can inhibit the growth of bacteria and fungi, and can also inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cycloheptyl-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide is its potent anti-tumor activity in a variety of cancer cell lines. This makes it a promising candidate for further investigation as a potential cancer therapy. However, one limitation of N-cycloheptyl-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide is that its mechanism of action is not fully understood, which may make it more difficult to develop as a therapeutic agent.
Future Directions
There are several potential future directions for research on N-cycloheptyl-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of focus could be on determining its mechanism of action and identifying potential targets for therapeutic intervention. Another area of focus could be on developing more potent and selective analogs of N-cycloheptyl-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide with improved anti-tumor activity. Additionally, further studies could be conducted to investigate the potential use of N-cycloheptyl-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide in combination with other cancer therapies.
Scientific Research Applications
N-cycloheptyl-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its anti-tumor activity in various cancer cell lines, including lung cancer, breast cancer, and leukemia. In vitro studies have shown that N-cycloheptyl-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis in cancer cells.
properties
IUPAC Name |
N-cycloheptyl-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-16-10-11-21-19(13-16)20(14-22(26-21)17-7-6-12-24-15-17)23(27)25-18-8-4-2-3-5-9-18/h6-7,10-15,18H,2-5,8-9H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHODGBXYXUZKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3CCCCCC3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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